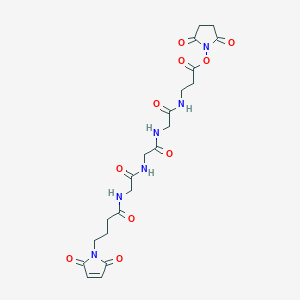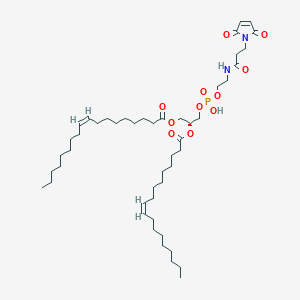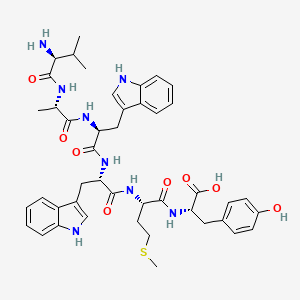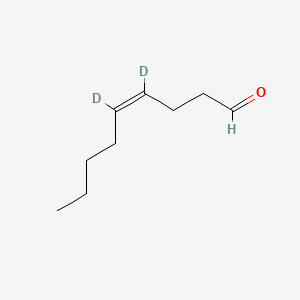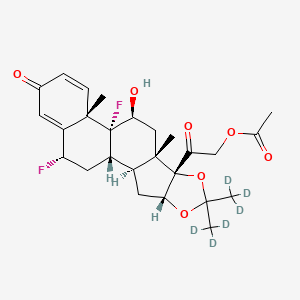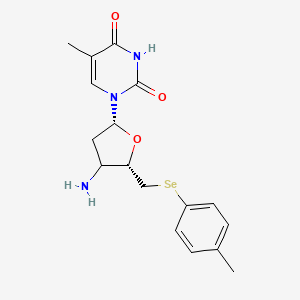
Ponesimod-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ponesimod-d7 is a deuterium-labeled derivative of Ponesimod, a selective sphingosine-1-phosphate receptor 1 modulator. Ponesimod is primarily used for the treatment of relapsing forms of multiple sclerosis. The deuterium labeling in this compound is used for pharmacokinetic studies to trace the compound’s behavior in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ponesimod-d7 involves the incorporation of deuterium atoms into the Ponesimod molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of expensive deuterated reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Ponesimod-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without degrading the molecule .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Ponesimod-d7 is used extensively in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in studies to understand the behavior of Ponesimod in chemical reactions.
Biology: Employed in studies to trace the distribution and metabolism of Ponesimod in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ponesimod.
Industry: Utilized in the development of new formulations and delivery methods for Ponesimod.
Mécanisme D'action
Ponesimod-d7, like Ponesimod, acts as a selective sphingosine-1-phosphate receptor 1 modulator. It binds to this receptor, leading to the internalization and degradation of the receptor. This prevents lymphocytes from exiting the lymph nodes, thereby reducing their presence in the peripheral blood and limiting their ability to cause inflammation in conditions like multiple sclerosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor modulator with a similar mechanism of action.
Uniqueness
Ponesimod-d7 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, offering insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C23H25ClN2O4S |
|---|---|
Poids moléculaire |
468.0 g/mol |
Nom IUPAC |
(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-2-propylimino-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1/i2D3,4D,5D,6D,7D |
Clé InChI |
LPAUOXUZGSBGDU-OUJBTHLMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N2C(=O)/C(=C/C3=CC(=C(C=C3)OC[C@@H](CO)O)Cl)/SC2=NCCC)[2H])[2H] |
SMILES canonique |
CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


